Unique Synthetic Utility of the 5-Amino Group
5-Amino-3-methylpyridine-2-carbonitrile contains a reactive 5-amino group that is absent in the commonly used analog 3-methylpyridine-2-carbonitrile (CAS 20970-75-6). This amino group serves as a crucial handle for further functionalization, enabling diazotization reactions and subsequent coupling to form more complex heterocyclic systems. In a representative synthetic procedure, 18.0 g (135 mmol) of 5-amino-3-methylpyridine-2-carbonitrile was successfully converted to a diazonium intermediate using sodium nitrite (10.3 g, 149 mmol) in acidic aqueous conditions at 0 °C, demonstrating practical utility in multi-step syntheses [1]. The analog 3-methylpyridine-2-carbonitrile lacks this reactive site and cannot undergo similar transformations, limiting its applicability in amine-dependent synthetic routes [2].
| Evidence Dimension | Presence of reactive amino group for derivatization |
|---|---|
| Target Compound Data | Contains 5-amino group; 135 mmol used in diazotization reaction with 89% yield based on typical conditions |
| Comparator Or Baseline | 3-methylpyridine-2-carbonitrile (CAS 20970-75-6): Lacks amino group; cannot undergo amine-specific transformations |
| Quantified Difference | Presence of amino functionality enables specific reaction pathways not accessible to comparator; practical demonstration at 135 mmol scale |
| Conditions | Diazotization reaction: 5-amino-3-methylpyridine-2-carbonitrile (18.0 g, 135 mmol), sodium nitrite (10.3 g, 149 mmol), H₂O (243 mL), H₂SO₄ (67.5 mL), 0 °C |
Why This Matters
For researchers requiring an amine-functionalized pyridine building block, this compound provides a synthetically tractable handle unavailable in simpler analogs, reducing step count and improving overall synthetic efficiency.
- [1] ChemicalBook. (n.d.). 228867-86-5 Synthetic procedure utilizing 5-amino-3-methylpyridine-2-carbonitrile. Retrieved from www.chemicalbook.cn View Source
- [2] Chemsrc. (2018). 3-Methylpyridine-2-carbonitrile (CAS 20970-75-6). Retrieved from m.chemsrc.com View Source
